molecular formula C14H23BN2O3 B1398949 (3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid CAS No. 1334331-78-0

(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid

Cat. No. B1398949
CAS RN: 1334331-78-0
M. Wt: 278.16 g/mol
InChI Key: NIVTVPHRWSZRDW-UHFFFAOYSA-N
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Description

“(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid” is a chemical compound used in scientific research. It has potential applications in drug discovery, catalysis, and bioimaging due to its unique properties and reactivity. The molecular formula is C14H23BN2O3 .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area. Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of boronic acids . The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .


Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various chemical reactions. The Suzuki–Miyaura cross-coupling reaction is one of the most important applications . The boron moiety can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 278.15 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Microwave-Assisted Synthesis

  • Boron nitride nanomaterial-based solid acid catalysts are effective for the synthesis of biologically active ethylpiperazinyl-quinolinyl fused acridine derivatives. This process utilizes a Knoevenagel and Michael type reaction under microwave conditions, showcasing the efficiency of boronic acid derivatives in organic synthesis (Murugesan et al., 2017).

Structure-Activity Relationship in PPARgamma Agonists

  • The structure-activity relationship around the phenyl alkyl ether moiety in PPARgamma agonists has been explored. Modifications in the phenyl alkyl ether moiety of these compounds, which include boronic acid derivatives, significantly influence their solubility and agonist activity (Collins et al., 1998).

Multi-Functional Compounds

  • Boronic acids, including phenylboronic acids, serve as synthetic intermediates and are used in sensing, protein manipulation, therapeutics, biological labelling, and separation. The introduction of an aminophosphonic acid group into a boronic acid can open new application opportunities, as demonstrated in multifunctional compounds studied for their structural properties (Zhang et al., 2017).

Bioanalysis and Metabolite Profiling

  • Boronic acid-based anticancer molecules have been characterized for their bioanalytical properties and metabolite profiling using techniques like high-performance liquid chromatography and mass spectrometry. These studies aid in understanding the pharmacological properties of such molecules (Zagade et al., 2020).

Nanoparticle Modification

  • Phenyl boronic acids are important ligands for saccharide recognition and have been used to modify nanoparticles for biological applications. For example, phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes demonstrate a clear link between molecular structure and optical properties, important for applications like saccharide recognition (Mu et al., 2012).

Fluorescence Recognition in Living Cells

  • Boronic acid derivatives have been utilized in the development of fluorescence probes for detecting ions like Fe3+ and F- in living cells. These compounds exhibit high selectivity and sensitivity under physiological conditions, showcasing their potential in biological imaging and diagnostics (Selvaraj et al., 2019).

Enantioselective Catalysis

  • Boronic acids are versatile in organic chemistry, including their use in catalysis. They have been employed in highly enantioselective aza-Michael additions, demonstrating their importance in synthesizing densely functionalized cyclohexanes (Hashimoto et al., 2015).

Safety and Hazards

While specific safety data for this compound is not available, general precautions for handling boronic acids should be followed. These include avoiding ingestion, inhalation, and contact with skin and eyes .

properties

IUPAC Name

[3-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-2-16-6-8-17(9-7-16)10-11-20-14-5-3-4-13(12-14)15(18)19/h3-5,12,18-19H,2,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVTVPHRWSZRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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